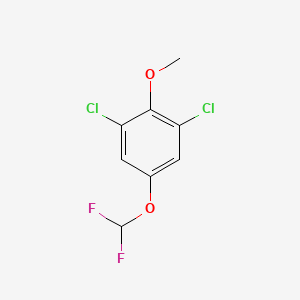

2,6-Dichloro-4-(difluoromethoxy)anisole

Description

2,6-Dichloro-4-(difluoromethoxy)anisole is a halogenated anisole derivative characterized by a methoxy group (-OCH₃) at the para position, substituted with two chlorine atoms at the ortho positions (2,6-) and a difluoromethoxy (-OCF₂H) group at the 4-position.

Properties

IUPAC Name |

1,3-dichloro-5-(difluoromethoxy)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2F2O2/c1-13-7-5(9)2-4(3-6(7)10)14-8(11)12/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQRWCBMTWRCTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of 2,6-Dichloro-4-(difluoromethoxy)anisole involves several synthetic routes. One common method starts with the halogenation of 4-chlorotrifluoromethyl benzene, followed by ammoniation to obtain the desired product . The reaction conditions typically involve the use of halogenating agents and ammonia, with the reaction being carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

2,6-Dichloro-4-(difluoromethoxy)anisole undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemistry

2,6-Dichloro-4-(difluoromethoxy)anisole serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions:

- Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

- Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

- Reduction Reactions: It can undergo reduction to yield dechlorinated or defluorinated products.

Table 1: Comparison of Reactivity with Similar Compounds

| Compound Name | Key Features |

|---|---|

| 2,6-Dichloro-4-(difluoromethoxy)anisole | Halogenated with both Cl and F; versatile reactivity |

| 2,6-Dichloroanisole | Lacks difluoromethoxy group; different properties |

| 3,5-Dichloro-4-(difluoromethoxy)anisole | Different substitution pattern; varied applications |

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties: Studies have shown that it can disrupt bacterial cell walls, enhancing susceptibility to antibiotics.

- Anticancer Activity: Preliminary research suggests it may inhibit cancer cell proliferation through mechanisms like apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects

A study conducted on various cancer cell lines demonstrated that treatment with 2,6-Dichloro-4-(difluoromethoxy)anisole resulted in a notable reduction in cell viability, indicating its potential as a therapeutic agent against specific cancers.

Medicine

The compound is being investigated for its potential use in developing new therapeutic agents. Its unique structure allows for interactions with molecular targets such as enzymes and receptors involved in disease pathways.

Table 2: Potential Therapeutic Targets

| Target Type | Mechanism of Action |

|---|---|

| Enzymes | Inhibition of metabolic pathways critical for survival |

| Receptors | Modulation of signaling pathways |

Industrial Applications

In industry, 2,6-Dichloro-4-(difluoromethoxy)anisole is utilized in the production of specialty chemicals and materials with specific properties. Its unique halogenation pattern enhances its utility in agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(difluoromethoxy)anisole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following structurally related compounds are compared based on substituents, physical properties, and synthesis strategies:

Key Observations :

- Electron-withdrawing vs. donating groups: The difluoromethoxy group in the target compound enhances metabolic stability compared to nitro or amino groups in analogues, making it more suitable for bioactive molecules .

- Halogen effects : Chlorine substituents increase molecular weight and lipophilicity relative to fluorine (e.g., 2,6-Difluoro-4-iodoanisole), impacting solubility and bioavailability .

- Functional group reactivity: The methoxy group in anisoles is less reactive than hydroxyl groups in phenols (e.g., 4-Amino-2,6-dichlorophenol), reducing susceptibility to oxidation .

Biological Activity

2,6-Dichloro-4-(difluoromethoxy)anisole is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

- IUPAC Name : 1,3-dichloro-5-(difluoromethoxy)-2-methoxybenzene

- Molecular Formula : C8H6Cl2F2O2

- Molecular Weight : 243.03 g/mol

- Canonical SMILES :

COC1=C(C=C(C=C1Cl)OC(F)F)Cl

The biological activity of 2,6-Dichloro-4-(difluoromethoxy)anisole is primarily attributed to its interaction with specific molecular targets and pathways. The compound can bind to various enzymes or receptors, altering their functionality and leading to diverse biological effects. The exact mechanisms are still under investigation, but preliminary data suggest it may influence enzymatic activity and cellular signaling pathways .

Biological Activity

Research has indicated several potential biological activities associated with 2,6-Dichloro-4-(difluoromethoxy)anisole:

- Antimicrobial Properties : Initial studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. Its structure may facilitate interactions with bacterial cell membranes or metabolic pathways.

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes, which could be a pathway through which 2,6-Dichloro-4-(difluoromethoxy)anisole exerts its effects .

Case Studies and Research Findings

- Enzyme Inhibition Studies :

- Photosynthetic Activity :

- Comparative Analysis :

Data Table: Comparative Biological Activities

| Compound Name | Structure Type | IC50 (nM) | Biological Activity |

|---|---|---|---|

| 2,6-Dichloro-4-(difluoromethoxy)anisole | Dichloro anisole | TBD | Antimicrobial, Enzyme Inhibition |

| 2,6-Dichloro-4-(trifluoromethoxy)aniline | Trifluoro anisole | 41 | Potent Enzyme Inhibition |

| 2,6-Dichloro-1,4-benzoquinone | Quinone derivative | TBD | Photosynthesis Inhibition |

Q & A

Q. What are the key considerations for optimizing the synthesis of 2,6-Dichloro-4-(difluoromethoxy)anisole?

- Methodological Answer : Synthesis optimization should focus on:

- Reagent selection : Use halogenated precursors (e.g., 4-(difluoromethoxy)benzyl bromide, as in ) and dichlorination agents (e.g., Cl₂ or SOCl₂).

- Solvent choice : Polar aprotic solvents like DMSO () enhance reactivity for nucleophilic substitutions.

- Temperature control : Reflux conditions (e.g., 18 hours in ) ensure complete reaction while avoiding decomposition.

- Catalysts : Acidic conditions (e.g., glacial acetic acid in ) may accelerate etherification.

- Safety : Follow protocols for handling chlorinated intermediates (e.g., PPE, waste management per ).

| Parameter | Example from | Adaptation for Target Compound |

|---|---|---|

| Solvent | DMSO | DMSO or DMF for solubility |

| Time | 18 hours reflux | Adjust based on TLC monitoring |

| Workup | Ice water precipitation | Ethanol/water crystallization |

Q. Which characterization techniques are most effective for verifying the structure and purity of 2,6-Dichloro-4-(difluoromethoxy)anisole?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., dichloro and difluoromethoxy groups). Compare with analogous compounds in .

-

Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., C₈H₆Cl₂F₂O₂, ).

-

Infrared Spectroscopy (IR) : Detect functional groups (C-O-C in anisole, C-F stretches).

-

HPLC/Purity Analysis : Use reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95% by area).

-

X-ray Crystallography : For definitive structural confirmation if crystals are obtainable (as in ’s cluster studies).

- Reference :

Q. How can researchers assess the stability of 2,6-Dichloro-4-(difluoromethoxy)anisole under varying storage and experimental conditions?

- Methodological Answer :

-

Thermal Stability : Perform TGA/DSC to determine decomposition temperatures.

-

Photostability : Expose to UV light (e.g., 365 nm) and monitor degradation via HPLC (’s dye stability protocols).

-

Hydrolytic Stability : Test in aqueous buffers (pH 1–13) at 25–60°C; track hydrolysis products via LC-MS.

-

Storage Recommendations : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation ().

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for halogenated anisoles?

- Methodological Answer :

-

Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra (e.g., Gaussian or ORCA software). Compare predicted vs. observed shifts (as in ’s cluster analysis).

-

Decoupling Experiments : Perform 2D NMR (COSY, NOESY) to resolve overlapping signals.

-

Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns.

- Reference :

Q. What mechanistic pathways are plausible for the electrophilic substitution reactions of 2,6-Dichloro-4-(difluoromethoxy)anisole?

- Methodological Answer :

-

Kinetic Studies : Vary reactant concentrations (e.g., nitrating agents) to determine rate laws.

-

Isotopic Tracers : Use ¹⁸O-labeled reagents to track oxygen incorporation in products.

-

Computational Analysis : Map potential energy surfaces (e.g., using Gaussian) to identify transition states (’s theoretical methods).

-

Intermediate Trapping : Use low-temperature NMR to detect short-lived intermediates (e.g., Wheland intermediates).

- Reference :

Q. How can non-covalent interactions (e.g., π-stacking, halogen bonding) influence the reactivity of this compound?

- Methodological Answer :

-

Photoelectron Spectroscopy : Measure binding energies of molecular clusters (as in ’s anisole–CO₂ studies).

-

X-ray Diffraction : Resolve crystal packing to identify intermolecular interactions.

-

Molecular Dynamics Simulations : Model solvent effects and aggregation behavior (e.g., in chloroform vs. DMSO).

- Reference :

Q. What are the environmental degradation products of 2,6-Dichloro-4-(difluoromethoxy)anisole, and how can they be identified?

- Methodological Answer :

-

Aerobic/Anaerobic Studies : Incubate in soil/water microcosms; extract metabolites via SPE and analyze via LC-QTOF-MS.

-

Reference Standards : Compare with known degradation products of chlorinated anisoles (e.g., 3,5-dichloro-4-hydroxybenzoic acid in ).

-

Ecotoxicity Assays : Use bacterial biosensors (e.g., Vibrio fischeri) to assess metabolite toxicity.

- Reference :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.